molecular formula C11H16ClNO2S2 B6503342 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide CAS No. 1396675-59-4

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide

Cat. No.: B6503342
CAS No.: 1396675-59-4
M. Wt: 293.8 g/mol
InChI Key: YOHITYHSVHXUFL-UHFFFAOYSA-N
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Description

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the thiophene ring is usually carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the carboxamide group: This step involves the reaction of the chlorinated thiophene with an amine derivative under appropriate conditions.

    Addition of the hydroxy and methylsulfanyl groups: These groups are introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide: Unique due to its specific substitution pattern on the thiophene ring.

    Thiophene-2-carboxamide derivatives: Similar core structure but different substituents.

    Chlorinated thiophene derivatives: Similar chloro substitution but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S2/c1-11(15,5-6-16-2)7-13-10(14)8-3-4-9(12)17-8/h3-4,15H,5-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHITYHSVHXUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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